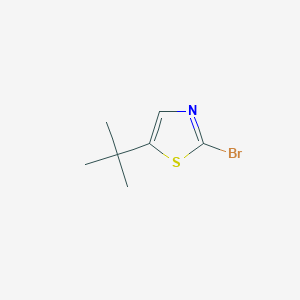
Thiazole, 2-bromo-5-(1,1-dimethylethyl)-
Overview
Description
“Thiazole, 2-bromo-5-(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C10H18BrNOSSi . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Thiazole, 2-bromo-5-(1,1-dimethylethyl)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule.Scientific Research Applications
Synthesis and Characterization
Thiazole derivatives have been extensively studied for their potential in various scientific research applications, including the development of novel compounds with significant biological activities. The synthesis of these compounds often involves complex chemical reactions to introduce specific functional groups that can alter their physical, chemical, and biological properties. For example, Jaber et al. (2021) detailed the synthesis and characterization of a Cadmium (II) complex derived from a 2-amino-5-bromo thiazole ligand, demonstrating its potential antibacterial and antifungal activities (Jaber et al., 2021). Similarly, Bashandy et al. (2008) prepared new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, highlighting the synthetic versatility of bromo-substituted thiazoles (Bashandy et al., 2008).
Biological Activities
The exploration of thiazole derivatives in biological studies is a significant area of interest due to their potential therapeutic properties. Research on these compounds has shown a range of biological activities, including antibacterial, antifungal, and anticancer effects. For instance, the study by Jaber et al. revealed that the synthesized Cadmium (II) complex exhibited notable antifungal and antibacterial properties, suggesting its potential application in developing new antimicrobial agents (Jaber et al., 2021). Another study by Metwally et al. (2016) focused on the anticancer activity of thiazole derivatives, providing insights into their potential as anticancer therapeutics (Metwally et al., 2016).
Photophysical and Photochemical Properties
Thiazole derivatives also exhibit unique photophysical and photochemical properties, making them suitable for various applications, including materials science and photodynamic therapy. The research by Cao et al. (2015) on multifunctional mononuclear bisthienylethene-cobalt(II) complexes revealed distinct magnetic behaviors and photochromic behavior, underscoring the potential of thiazole-based compounds in materials science and information storage technologies (Cao et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, in general, have been found to exhibit a wide range of biological activities . They are known to interact with multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Thiazole derivatives are known to bind with high affinity to multiple receptors, which can result in a variety of biological effects .
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiazole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
For instance, 5-bromo-3-hydroxypyridine-2-carboxylic acid tert-butyl ester, a similar compound, is known to dissolve well in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific properties and uses. While general safety data sheets were found for related compounds , specific safety and hazard information for “Thiazole, 2-bromo-5-(1,1-dimethylethyl)-” was not available in the retrieved sources.
Future Directions
Thiazole derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications . Future research could focus on further exploring the properties and potential uses of “Thiazole, 2-bromo-5-(1,1-dimethylethyl)-” in various fields such as medicine, pharmacology, and materials science.
properties
IUPAC Name |
2-bromo-5-tert-butyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAUHBDNAUDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 2-bromo-5-(1,1-dimethylethyl)- | |
CAS RN |
22275-17-8 | |
| Record name | 2-bromo-5-tert-butyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



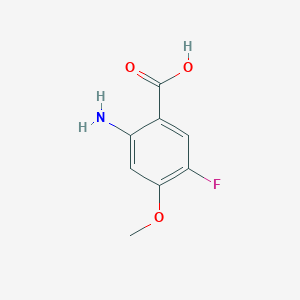

![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
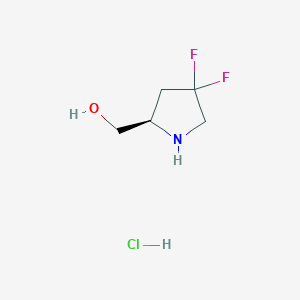

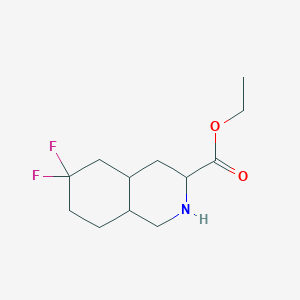

![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)
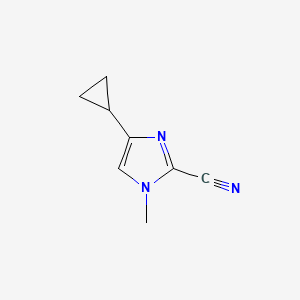

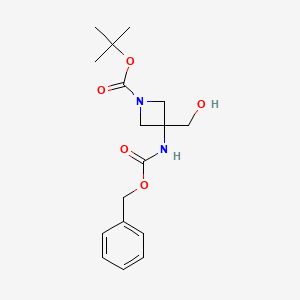
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)